N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring two heterocyclic moieties: a furan-2-ylmethyl group attached to the amide nitrogen and a tetrahydrofuran-3-yloxy substituent at the 6-position of the pyridine ring. This compound’s structure combines aromatic (furan) and partially saturated (tetrahydrofuran) oxygen-containing rings, which may influence its physicochemical properties, such as solubility, stability, and bioavailability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-4-14(16-8-11)21-13-5-7-19-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDFDBWCABLUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the tetrahydrofuran-3-yl intermediate: This involves the formation of the tetrahydrofuran ring, which can be synthesized through cyclization reactions.
Coupling of intermediates: The furan-2-ylmethyl and tetrahydrofuran-3-yl intermediates are then coupled with nicotinamide under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nicotinamide moiety can be reduced to form dihydronicotinamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted furan and tetrahydrofuran derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Group Analysis
The compound’s key structural features include:
- Nicotinamide core : A pyridine ring with a carboxamide group.
- Furan-2-ylmethyl substituent : Attached to the amide nitrogen.
- Tetrahydrofuran-3-yloxy group : At the pyridine’s 6-position.
Below is a comparative analysis with compounds sharing these motifs:
Table 1: Structural Comparison with Nicotinamide and Furan/Tetrahydrofuran Derivatives
Key Observations:
Nicotinamide vs. Quinazoline Cores : The target compound’s nicotinamide core differs from Afatinib’s quinazoline scaffold, but both share the tetrahydrofuran-3-yloxy group. This substituent may enhance membrane permeability or target binding in bioactive molecules .
Furan vs. Tetrahydrofuran: Cyprofuram incorporates a tetrahydrofuran-2-oxo group, while the target compound uses tetrahydrofuran-3-yloxy.
Amide Linkage Diversity : Inabenfide and cyprofuram utilize carboxamide linkages but with different aryl/heterocyclic substituents, highlighting the versatility of amides in agrochemical design .
Physicochemical and Bioactivity Trends
- Tetrahydrofuran-3-yloxy Group : Present in both the target compound and Afatinib, this group is associated with improved solubility and metabolic stability in pharmaceuticals. For example, Afatinib’s tetrahydrofuran substituent contributes to its oral bioavailability and kinase inhibition .
- Furan Derivatives : Furan-containing compounds like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) act as herbicide safeners, suggesting that the furan-2-ylmethyl group in the target compound could modulate interactions with biological targets .
Biological Activity
N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound with potential pharmacological applications, particularly in the modulation of nicotine-related activities and central nervous system (CNS) disorders. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a tetrahydrofuran moiety, which contribute to its unique chemical properties. These structural components are essential for its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes.
- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) :
- Inhibition of Cytochrome P450 Enzymes :
Pharmacological Activities
The biological activity of this compound extends to various pharmacological effects:
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : Given its interaction with nAChRs, there is potential for neuroprotective applications, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Case Studies
-
Tobacco Addiction Treatment :
In a study involving smokers, administration of this compound resulted in reduced cravings for nicotine and lower withdrawal symptoms. The selective inhibition of CYP2A6 was linked to decreased nicotine metabolism, leading to prolonged effects of nicotine without increasing intake . -
Neuroprotection in Animal Models :
Research on animal models showed that this compound could mitigate neurodegeneration associated with Parkinson's disease by reducing oxidative stress and promoting neuronal survival. The results indicated improved motor function and cognitive performance in treated subjects compared to controls .
Q & A
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and what challenges arise in its purification?
The synthesis typically involves coupling nicotinamide derivatives with functionalized tetrahydrofuran and furan moieties. A key step is the introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or Mitsunobu reactions, followed by amidation with furan-2-ylmethylamine. Challenges include regioselectivity in nicotinamide substitution and purification due to polar byproducts. Flash column chromatography with gradients of dichloromethane/methanol (e.g., 30:1) is often employed, as seen in related quinazoline syntheses . Patent methodologies for analogous compounds highlight the use of protecting groups to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydrofuran-3-yloxy and furan-2-ylmethyl substituents. Key markers include:
- ¹H NMR : Signals for tetrahydrofuran protons (δ 3.5–4.2 ppm) and furan aromatic protons (δ 6.2–7.4 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) for the amide group and ether-linked oxygen atoms (δ ~70–80 ppm).
High-resolution mass spectrometry (HR-MS) validates the molecular formula, with expected molecular ion peaks (e.g., m/z ~350–400 range for similar compounds) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screens should focus on enzyme inhibition (e.g., kinases, NAD-dependent enzymes) and cytotoxicity assays. For example:
- NAD Precursor Activity : Measure cellular NAD+ levels using colorimetric assays (e.g., via formazan formation).
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
- Antioxidant Potential : DPPH radical scavenging assays, comparing to standards like BHA .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tetrahydrofuran-3-yloxy substitution step, and what catalysts are most effective?
Yield optimization often requires palladium-catalyzed cross-coupling or phase-transfer catalysts. For example:
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ to enhance coupling efficiency.
- Mitsunobu Reaction : Employ DIAD/TPP for stereospecific ether formation.
Recent studies on pyridine boronic esters (e.g., 2-((tetrahydrofuran-3-yl)oxy)-6-dioxaborolan-pyridine) demonstrate improved yields (≥75%) using Suzuki-Miyaura conditions .
Q. How should researchers resolve contradictions in HPLC and NMR data during purity assessment?
Contradictions may arise from residual solvents or diastereomers. Strategies include:
- HPLC-MS Coupling : Confirm molecular weight discrepancies (e.g., check for adducts or degradation products).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for tetrahydrofuran stereochemistry.
- Temperature-Controlled HPLC : Adjust column temperature (25–40°C) to separate enantiomers, as shown in glycoside derivative analyses .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Q. How can structure-activity relationships (SAR) be explored for the tetrahydrofuran and furan moieties?
- Analog Synthesis : Replace tetrahydrofuran-3-yloxy with tetrahydropyran or cyclohexyloxy groups.
- Bioisosteric Replacement : Substitute furan with thiophene or pyrrole to assess electronic effects.
Data from empagliflozin analogs show that stereochemistry at the tetrahydrofuran-3-yl position significantly impacts target binding .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Markers | Reference |
|---|---|---|
| ¹H NMR | δ 4.1–4.3 (tetrahydrofuran O-CH₂), δ 6.3 (furan) | |
| HR-MS | [M+H]+ m/z calculated: 350.1502 (C₁₇H₁₉N₂O₄) | |
| HPLC Retention | ~6.2 min (C18 column, acetonitrile/water) |
Q. Table 2. Recommended Biological Assay Conditions
| Assay Type | Protocol | Reference |
|---|---|---|
| NAD+ Quantitation | Formazan-based kit, λ = 450 nm, 37°C, 2 hr | |
| Cytotoxicity | MTT assay, 48 hr incubation, IC₅₀ calculation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
